4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique pyrazole-based structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a chloro-substituted pyrazole ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a β-diketone under acidic conditions. This forms the 1,3-dimethyl-1H-pyrazole intermediate.
Chlorination: The pyrazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Amidation: The final step involves the amidation reaction where the chlorinated pyrazole is reacted with an appropriate amine, such as ethylamine, under controlled conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent on the pyrazole ring can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 1,3-dimethyl-1H-pyrazole-4-carboxamide
- 4-chloro-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the chloro and ethyl substituents on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18ClN5O |
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Molecular Weight |
295.77 g/mol |
IUPAC Name |
4-chloro-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18ClN5O/c1-7(10-6-18(4)16-8(10)2)15-13(20)12-11(14)9(3)19(5)17-12/h6-7H,1-5H3,(H,15,20) |
InChI Key |
QWDDRTHHNFPWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC(C)C2=CN(N=C2C)C)Cl |
Origin of Product |
United States |
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